2-(4-Ethylpiperazin-1-yl)-6-methylpyrimidin-4-amine
CAS No.:
Cat. No.: VC19819536
Molecular Formula: C11H19N5
Molecular Weight: 221.30 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H19N5 |
|---|---|
| Molecular Weight | 221.30 g/mol |
| IUPAC Name | 2-(4-ethylpiperazin-1-yl)-6-methylpyrimidin-4-amine |
| Standard InChI | InChI=1S/C11H19N5/c1-3-15-4-6-16(7-5-15)11-13-9(2)8-10(12)14-11/h8H,3-7H2,1-2H3,(H2,12,13,14) |
| Standard InChI Key | AKMBLTKZTVKROS-UHFFFAOYSA-N |
| Canonical SMILES | CCN1CCN(CC1)C2=NC(=CC(=N2)N)C |
Introduction
Chemical Structure and Properties
Structural Features
The compound’s structure includes:
-
Pyrimidine ring: A six-membered aromatic ring with nitrogen atoms at positions 1 and 3.
-
Ethylpiperazine substituent: A piperazine ring (six-membered, two nitrogen atoms) linked via an ethyl group to the pyrimidine’s position 2.
-
Methyl group: At position 6 of the pyrimidine ring, contributing to steric effects and electronic interactions.
Key Identifiers
| Parameter | Value/Description | Source |
|---|---|---|
| IUPAC Name | 2-(4-Ethylpiperazin-1-yl)-6-methylpyrimidin-4-amine | |
| SMILES | CCN1CCN(CC1)C2=NC(=CC(=N2)N)C | |
| InChIKey | AKMBLTKZTVKROS-UHFFFAOYSA-N | |
| PubChem CID | 56724714 |
Biological Activity and Applications
| Compound | Target Parasite | Activity (IC₅₀) | Reference |
|---|---|---|---|
| 4-AQ-Py hybrids | P. falciparum D6 | 5-fold > CQ | |
| P. falciparum W2 | 53-fold > CQ |
These hybrids bind to heme or inhibit Pf-DHFR-TS, suggesting potential mechanisms for similar compounds .
ADME and Pharmacokinetic Properties
Predicted ADME properties for related compounds include:
| Property | Prediction | Relevance |
|---|---|---|
| Oral Bioavailability | Moderate (pKa ~9.92) | |
| Metabolism | Hepatic (CYP450 enzymes) | |
| Solubility | Enhanced by ethylpiperazine |
These predictions suggest potential for systemic administration, though experimental validation is needed .
Comparative Analysis with Analogues
Structural Variants
| Compound | Key Feature | Biological Target |
|---|---|---|
| 6-(4-Ethylpiperazin-1-yl)-2-methyl-N-(5-(pyridin-4-yl)thiazol-2-yl)pyrimidin-4-amine | Thiazole-pyridine linkage | Kinase inhibition |
| 2-(4-Ethylpiperazin-1-yl)-6-methylpyrimidin-4-amine | Simplified pyrimidine core | Hypothetical DHFR-TS |
Activity Comparison
| Compound | IC₅₀ (μM) vs. P. falciparum | Selectivity Index |
|---|---|---|
| 7i (4-AQ-Py hybrid) | 0.2 (D6 strain) | >1000 |
| 2-(4-Ethylpiperazin-1-yl)-6-methylpyrimidin-4-amine | Not reported | Hypothetical |
Research Gaps and Future Directions
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume